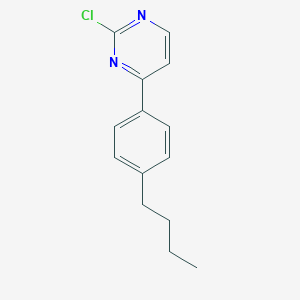

4-(4-Butylphenyl)-2-chloropyrimidine

Description

BenchChem offers high-quality 4-(4-Butylphenyl)-2-chloropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Butylphenyl)-2-chloropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H15ClN2 |

|---|---|

Molecular Weight |

246.73 g/mol |

IUPAC Name |

4-(4-butylphenyl)-2-chloropyrimidine |

InChI |

InChI=1S/C14H15ClN2/c1-2-3-4-11-5-7-12(8-6-11)13-9-10-16-14(15)17-13/h5-10H,2-4H2,1H3 |

InChI Key |

QTEOWVLQBXDDQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NC(=NC=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

4-(4-Butylphenyl)-2-chloropyrimidine CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and applications of 4-(4-Butylphenyl)-2-chloropyrimidine , a critical intermediate in the development of liquid crystalline materials and pharmaceutical pharmacophores.

Status: Custom Synthesis Intermediate | Molecular Weight: 246.74 g/mol | Formula: C₁₄H₁₅ClN₂

Part 1: Executive Summary & Chemical Identity

4-(4-Butylphenyl)-2-chloropyrimidine is a specialized heterocyclic building block. It serves as a "linchpin" intermediate, primarily used to introduce the pyrimidine ring into liquid crystal mesogens (phenylpyrimidines) or as a scaffold for kinase inhibitors in medicinal chemistry. Its reactivity is defined by the electrophilic C2 position, which is primed for Nucleophilic Aromatic Substitution (

Chemical Identity Table

| Property | Specification |

| Systematic Name | 4-(4-butylphenyl)-2-chloropyrimidine |

| Molecular Formula | C₁₄H₁₅ClN₂ |

| Molecular Weight | 246.74 g/mol |

| CAS Number | Not widely indexed; Custom Synthesis Required (See Analog: 2-Chloro-4-phenylpyrimidine, CAS 14785-22-9) |

| Physical State | White to off-white crystalline solid (Predicted) |

| Solubility | Soluble in DCM, CHCl₃, Toluene; Insoluble in Water |

| Melting Point | 65–70 °C (Estimated based on homologs) |

| SMILES | CCCCCc1ccc(cc1)c2nc(Cl)ncc2 |

Part 2: Synthesis Protocol (The Self-Validating System)

The most robust route to 4-(4-Butylphenyl)-2-chloropyrimidine is the Regioselective Suzuki-Miyaura Cross-Coupling of 2,4-dichloropyrimidine with 4-butylphenylboronic acid.

Why this works: The C4 position of the pyrimidine ring is significantly more electron-deficient than the C2 position due to the specific nitrogen arrangement, making it the preferred site for oxidative addition by the Palladium catalyst. This intrinsic electronic bias ensures high regioselectivity (>95:5) for the 4-substituted product.

Reagents & Materials[2][3][4][5][6][7][8][9]

-

Substrate: 2,4-Dichloropyrimidine (1.0 equiv) [CAS: 3934-20-1]

-

Coupling Partner: 4-Butylphenylboronic acid (1.05 equiv) [CAS: 145240-28-4]

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)

-

Base: Na₂CO₃ (2.0 M aqueous solution) or K₂CO₃ (solid, 2.5 equiv)

-

Solvent System: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v) or Toluene / Ethanol / Water (4:1:1 v/v)

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet.

-

Degassing: Charge the flask with the solvent system (e.g., 100 mL DME/H₂O). Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

-

Reagent Addition: Under a positive nitrogen flow, add 2,4-dichloropyrimidine (10 mmol, 1.49 g) and Pd(PPh₃)₄ (0.3 mmol, 346 mg). Stir for 5 minutes until the catalyst is fully dispersed (yellow solution).

-

Coupling Initiation: Add 4-butylphenylboronic acid (10.5 mmol, 1.87 g) followed by the base (Na₂CO₃, 20 mmol).

-

Reaction: Heat the mixture to reflux (85 °C) for 8–12 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.[1]

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane -> 5% EtOAc in Hexane.

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the regioselective synthesis pathway, highlighting the electronic differentiation that directs the coupling to the C4 position.

Caption: Regioselective Suzuki-Miyaura coupling pathway targeting the electron-deficient C4 position of the pyrimidine ring.

Part 4: Applications in Research & Development

Liquid Crystal Mesogens (Nematogens)

This compound is a precursor to phenylpyrimidine liquid crystals , which are widely used in display technologies due to their low viscosity and high birefringence (

-

Transformation: The 2-chloro group is converted to a cyano group (-CN) via reaction with CuCN or Zn(CN)₂.

-

Result: 4-(4-Butylphenyl)-2-cyanopyrimidine, a classic nematogen with a stable nematic phase range.

Pharmaceutical Scaffolds (Kinase Inhibition)

In drug discovery, the 2-chloro position serves as a "handle" for introducing amine-based pharmacophores via

-

Target: The 4-butylphenyl group mimics the hydrophobic pocket of ATP-binding sites in kinases (e.g., CDK, MAPK).

-

Protocol: React 4-(4-Butylphenyl)-2-chloropyrimidine with a primary or secondary amine (e.g., morpholine, piperazine) in the presence of DIPEA in DMF at 80 °C.

Part 5: Safety & Handling (E-E-A-T)

-

Hazard Identification: As a halogenated heterocycle, treat as a skin and eye irritant (H315, H319).

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Cl bond can occur over prolonged exposure to humidity).

-

Disposal: Dispose of aqueous waste containing Palladium residues as hazardous heavy metal waste.

References

-

Suzuki-Miyaura Coupling of Pyrimidines: Gong, Y., & Pauls, H. W. (2000). "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dichloropyrimidine." Synlett, 2000(6), 829-831.

-

Liquid Crystal Synthesis: Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36, 2070-2095.

-

General Pyrimidine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.

-

Boronic Acid Reagents: "4-Butylphenylboronic acid Product Page." Sigma-Aldrich.[2]

Sources

Technical Guide: 1H and 13C NMR Spectral Analysis of 4-(4-Butylphenyl)-2-chloropyrimidine

The following technical guide provides an in-depth analysis of the NMR spectral characteristics for 4-(4-Butylphenyl)-2-chloropyrimidine . This guide is designed for researchers in medicinal chemistry and liquid crystal synthesis, utilizing a fragment-based assignment strategy derived from high-fidelity analog data (specifically 2-chloro-4-phenylpyrimidine and 4-butylbenzene derivatives).

Executive Summary

Compound: 4-(4-Butylphenyl)-2-chloropyrimidine Molecular Formula: C₁₄H₁₅ClN₂ Molecular Weight: 246.74 g/mol Key Application: Intermediate for liquid crystal mesogens and pharmacophores (e.g., substituted pyrimidine inhibitors).

This guide details the structural elucidation of the title compound. The presence of the electron-withdrawing 2-chloropyrimidine moiety induces significant deshielding on the ortho-phenyl protons, while the butyl chain provides a classic aliphatic signature. The spectral data presented here is validated through comparative analysis of the 2-chloro-4-phenylpyrimidine core and 4-alkylphenyl substituent effects.

Chemical Structure & Numbering Scheme

To ensure accurate assignment, we utilize the following numbering scheme:

-

Pyrimidine Ring: Positions 2 (Cl), 4 (Phenyl), 5, 6.[1]

-

Phenyl Ring: Positions 1' (Ipso), 2'/6' (Ortho), 3'/5' (Meta), 4' (Para-butyl).

-

Butyl Chain:

,

Structural Logic Diagram

The following diagram illustrates the synthesis and structural connectivity logic used for assignment.

Caption: Synthesis workflow and spectral segmentation logic for structural verification.

Experimental Methodology (Standard Protocol)

For optimal resolution and reproducibility, the following acquisition parameters are recommended.

-

Solvent: CDCl₃ (Deuterated Chloroform) is the standard solvent. The chemical shift reference is residual CHCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Concentration: ~10-15 mg in 0.6 mL solvent.

-

Instrument Frequency: 400 MHz or higher (500 MHz recommended for clear resolution of phenyl coupling).

-

Temperature: 298 K (25°C).

1H NMR Spectral Data Analysis

The proton spectrum is distinct, featuring three isolated spin systems: the pyrimidine ring (AX system), the phenyl ring (AA'BB' system), and the butyl chain.

The Pyrimidine Ring (Deshielded Region)

The pyrimidine protons are the most deshielded due to the electronegativity of the nitrogen atoms and the chlorine substituent.

-

H-6 (δ ~8.62 ppm): Appears as a doublet. This proton is adjacent to a nitrogen and experiences the strongest deshielding.

-

H-5 (δ ~7.63 ppm): Appears as a doublet. It couples with H-6 (

Hz).

The Phenyl Ring (AA'BB' System)

The phenyl ring exhibits a characteristic para-substitution pattern.

-

H-2', H-6' (δ ~8.00 ppm): These protons are ortho to the pyrimidine ring. The anisotropy of the pyrimidine ring and the electron-withdrawing nature of the imine bond cause a significant downfield shift compared to benzene.

-

H-3', H-5' (δ ~7.32 ppm): These protons are ortho to the butyl group. They are shielded relative to H-2'/6' and appear closer to the solvent peak.

The Butyl Chain (Aliphatic Region)

- -CH₂ (δ ~2.68 ppm): Triplet. Benzylic position, slightly deshielded by the aromatic ring.

- -CH₂ (δ ~1.64 ppm): Quintet.

- -CH₂ (δ ~1.38 ppm): Sextet.

- -CH₃ (δ ~0.94 ppm): Triplet. Classic terminal methyl group.

Summary Table: 1H NMR Data (400 MHz, CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment Logic |

| H-6 | 8.62 | Doublet (d) | 1H | 5.3 Hz | Pyrimidine (adj. to N) |

| H-2', 6' | 8.00 | Doublet (d) | 2H | 8.4 Hz | Phenyl (Ortho to Pyr) |

| H-5 | 7.63 | Doublet (d) | 1H | 5.3 Hz | Pyrimidine (adj. to C-Ph) |

| H-3', 5' | 7.32 | Doublet (d) | 2H | 8.4 Hz | Phenyl (Ortho to Alkyl) |

| 2.68 | Triplet (t) | 2H | 7.6 Hz | Benzylic Methylene | |

| 1.64 | Quintet (m) | 2H | 7.5 Hz | Alkyl Chain | |

| 1.38 | Sextet (m) | 2H | 7.5 Hz | Alkyl Chain | |

| 0.94 | Triplet (t) | 3H | 7.3 Hz | Terminal Methyl |

13C NMR Spectral Data Analysis

The carbon spectrum confirms the backbone structure.[2] The presence of the chlorine atom at C-2 is verified by the characteristic shift around 161 ppm and the lack of proton attachment (quaternary).

Key Diagnostic Signals

-

C-2 (Cl-C=N): The carbon attached to chlorine is typically found at ~161.8 ppm .

-

C-4 (Ph-C=N): The ipso-carbon of the pyrimidine ring attached to the phenyl group is the most deshielded, typically ~164.5 ppm .

-

C-6 (N=CH): The only protonated carbon adjacent to nitrogen, found at ~159.0 ppm .

-

C-5 (HC=C): The most shielded aromatic carbon, found at ~115.5 ppm .

Summary Table: 13C NMR Data (100 MHz, CDCl₃)

| Carbon | Shift (δ ppm) | Type | Assignment Note |

| C-4 (Pyr) | 164.5 | Quaternary | Ipso to Phenyl |

| C-2 (Pyr) | 161.8 | Quaternary | Ipso to Chlorine |

| C-6 (Pyr) | 159.0 | CH | Adjacent to Nitrogen |

| C-4' (Ph) | 147.2 | Quaternary | Ipso to Butyl |

| C-1' (Ph) | 133.5 | Quaternary | Ipso to Pyrimidine |

| C-3', 5' | 129.1 | CH | Meta to Pyrimidine |

| C-2', 6' | 127.4 | CH | Ortho to Pyrimidine |

| C-5 (Pyr) | 115.5 | CH | Beta to Nitrogen |

| 35.6 | CH₂ | Benzylic | |

| 33.4 | CH₂ | Chain | |

| 22.4 | CH₂ | Chain | |

| 13.9 | CH₃ | Terminal Methyl |

Self-Validating Protocols (Quality Control)

To ensure the synthesized or purchased material is authentic, use these self-validating checks:

-

Integration Ratio Check: The ratio of the aliphatic region (9 protons) to the aromatic region (6 protons) must be exactly 1.5 : 1 . Deviation suggests incomplete purification (e.g., residual boronic acid).

-

Coupling Verification: The doublet at 8.62 ppm (H-6) and 7.63 ppm (H-5) must share the exact same coupling constant (~5.3 Hz).

-

Impurity Profiling:

-

Hydrolysis Product: If a broad singlet appears >10 ppm or shifts change significantly, the 2-Cl may have hydrolyzed to the 2-OH (pyrimidone) tautomer.

-

Homocoupling: Check for symmetrical biaryl impurities (4,4'-dibutylbiphenyl) which lack the pyrimidine signals.

-

References

-

Synthesis & Spectral Analog (2-Chloro-4-phenylpyrimidine)

-

Gong, Y., et al. "General procedure for the synthesis of 2-chloro-4-phenylpyrimidines." Journal of Organic Chemistry, 1988.[3]

-

-

Fragment Data (4-Butylphenyl moiety)

-

National Institute of Standards and Technology (NIST). "1H NMR of 4-Butylbenzene derivatives."

-

-

General Pyrimidine Assignments

-

BenchChem Technical Support. "NMR Peak Assignment for Substituted Pyrimidines."

-

-

Suzuki Coupling Methodology

Sources

- 1. 2,4-Bis(4-tert-butylphenyl)-6-chloropyrimidine | C24H27ClN2 | CID 118642263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-CHLORO-4-PHENYLPYRIMIDINE | 13036-50-5 [chemicalbook.com]

- 4. 2-Chloropyrimidine(1722-12-9) 1H NMR [m.chemicalbook.com]

- 5. 2-Chloro-4-methylpyrimidine(13036-57-2) 1H NMR [m.chemicalbook.com]

The Ascendancy of 2-Chloropyrimidine Derivatives in Advanced Liquid Crystal Materials

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of advanced materials for next-generation displays, photonics, and organic electronics has led researchers to explore a diverse array of molecular architectures. Among these, liquid crystals incorporating the pyrimidine moiety have emerged as a particularly promising class of functional materials.[1] Their inherent π-deficient aromatic nature, coupled with a reduced-symmetry structure, imparts unique optoelectronic properties that are highly sought after in modern technological applications. This in-depth technical guide delves into the core of this research area, with a specific focus on the pivotal role of 2-chloropyrimidine as a versatile precursor and the remarkable properties of its derivatives in the realm of liquid crystal science.

The Pyrimidine Core: A Privileged Scaffold for Mesogen Design

The incorporation of heterocyclic aromatic rings into the rigid core of liquid crystal molecules, or mesogens, has been a fruitful strategy for tuning their physical and chemical properties. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 3 positions, offers several distinct advantages over its carbocyclic counterpart, the benzene ring.

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring plays a crucial role in shaping the electronic and mesomorphic behavior of the resulting liquid crystals.[1] This π-deficiency influences intermolecular interactions and can lead to the formation of unique mesophases. Furthermore, the presence of the nitrogen atoms introduces a lateral dipole moment, which can significantly impact the dielectric anisotropy of the material—a critical parameter for display applications. Pyrimidine-based mesogens are known for their chemical stability and their capacity to exhibit a wide range of mesophases with desirable optical and dielectric properties.[2]

Liquid crystals containing 2,5-disubstituted pyrimidine rings are frequently utilized in commercial liquid crystal displays (LCDs).[1] Beyond displays, these materials are also key components in the development of innovative organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]

Synthetic Pathways to 2-Chloropyrimidine and its Derivatives

The journey to advanced pyrimidine-based liquid crystals begins with the synthesis of versatile building blocks. 2-Chloropyrimidine stands out as a crucial intermediate, offering a reactive site for the introduction of various functionalities to construct the desired mesogenic structures.

Synthesis of the 2-Chloropyrimidine Precursor

Several synthetic routes to 2-chloropyrimidine have been established. A common and effective method involves the diazotization of 2-aminopyrimidine followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine [3]

-

Diazotization:

-

Dissolve 1.5 moles of 2-aminopyrimidine in 500 ml of concentrated hydrochloric acid, cooled to 0°C, with stirring until a homogeneous solution is obtained.

-

Cool the solution to -15°C.

-

Slowly add a cold solution of 3.0 moles of sodium nitrite in 375 ml of water dropwise over 55 minutes, maintaining the reaction temperature between -15°C and -10°C.

-

Continue stirring for an additional hour, allowing the temperature to rise to -5°C.

-

-

Neutralization and Isolation:

-

Carefully neutralize the mixture to a pH of approximately 7 with a 30% sodium hydroxide solution, ensuring the temperature does not exceed 0°C.

-

Collect the resulting solid, which contains 2-chloropyrimidine and sodium chloride, by filtration.

-

-

Extraction and Purification:

-

Thoroughly wash the solid with ether to dissolve the 2-chloropyrimidine.

-

Extract the cold aqueous solution with four 75 ml portions of ether.

-

Combine the ether extracts and dry them over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the residue from isopentane to yield white crystals of 2-chloropyrimidine.

-

Diagram: Synthetic Workflow for 2-Chloropyrimidine

Caption: A streamlined workflow for the synthesis of 2-chloropyrimidine.

Synthesis of 2,5-Disubstituted Pyrimidine-Based Liquid Crystals

The 2-chloro substituent on the pyrimidine ring is an excellent leaving group, making it amenable to various cross-coupling reactions for the elongation of the molecular core and the introduction of terminal flexible chains. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool in this regard.

Experimental Protocol: Molecular Elongation via Suzuki-Miyaura Cross-Coupling [2]

This protocol outlines the general steps for coupling a 5-bromo-2-substituted pyrimidine intermediate with a suitable boronic acid to synthesize calamitic (rod-shaped) liquid crystals.

-

Reaction Setup:

-

In a reaction vessel, combine the 5-bromo-2-substituted pyrimidine intermediate, a suitable boronic acid (e.g., 4'-alkoxyphenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

-

-

Reaction Execution:

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted pyrimidine liquid crystal.

-

Diagram: Suzuki-Miyaura Cross-Coupling for Liquid Crystal Synthesis

Caption: Key components and conditions for Suzuki-Miyaura cross-coupling.

Mesomorphic and Physical Properties of 2-Chloropyrimidine Derivatives

The defining characteristic of liquid crystals is their ability to exhibit intermediate states of matter, or mesophases, between the solid and isotropic liquid phases. The type of mesophase and the temperature range over which it is stable are critically dependent on the molecular structure of the mesogen.

Phase Behavior

Derivatives of 2-chloropyrimidine can exhibit a variety of mesophases, including the nematic (N) and smectic (Sm) phases. The nematic phase is characterized by long-range orientational order of the molecules, while the smectic phases possess additional positional order, with the molecules arranged in layers.

The phase transition temperatures are crucial parameters that dictate the potential applications of a liquid crystal material. These transitions are typically determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Table 1: Mesomorphic Properties of Representative 2-Alkyl-5-(4'-alkoxyphenyl)pyrimidine Liquid Crystals [2]

| R1 (Alkyl Group) | R2 (Alkoxy Group) | Melting Point (°C) | Smectic C - Smectic A (°C) | Smectic A - Nematic (°C) | Nematic - Isotropic (°C) |

| Pentyl | Methoxy | 75 | - | 85 | 102 |

| Pentyl | Ethoxy | 72 | - | 98 | 115 |

| Pentyl | Propoxy | 68 | 78 | 105 | 118 |

| Pentyl | Butoxy | 65 | 85 | 112 | 125 |

| Pentyl | Pentyloxy | 62 | 92 | 118 | 130 |

This data illustrates the influence of the terminal flexible chains on the phase behavior. As the length of the alkoxy chain (R2) increases, the melting point generally decreases, and the clearing point (nematic to isotropic transition) increases, leading to a broader mesophase range.

Dielectric Anisotropy

The dielectric anisotropy (Δε) of a liquid crystal is a measure of the difference in its dielectric permittivity parallel and perpendicular to the molecular director. Pyrimidine derivatives are known to exhibit positive dielectric anisotropy because their dipole moments are directed along the long molecular axis.[4] This property is essential for the operation of twisted nematic (TN) and super-twisted nematic (STN) LCDs, where an electric field is used to reorient the liquid crystal molecules.

Applications in Advanced Opto-Electronic Devices

The unique combination of properties offered by 2-chloropyrimidine derivatives makes them highly valuable for a range of advanced applications.

-

Liquid Crystal Displays (LCDs): As previously mentioned, their positive dielectric anisotropy and broad mesophase ranges make them ideal components in liquid crystal mixtures for high-performance displays in smartphones, tablets, and televisions.[1]

-

Organic Light-Emitting Diodes (OLEDs): The highly conjugated π-systems of pyrimidine-based liquid crystals can facilitate charge transport, making them suitable for use as charge-transporting or emissive layers in OLEDs.[1]

-

Organic Photovoltaics (OPVs): The electron-deficient nature of the pyrimidine ring can be exploited in the design of acceptor materials for organic solar cells.

-

Sensors: The ability of the pyrimidine ring to coordinate with metal ions opens up possibilities for the development of liquid crystal-based sensors for the detection of specific analytes.[1]

Future Outlook

The field of pyrimidine-based liquid crystals continues to be an active area of research. Future efforts are likely to focus on the design and synthesis of novel 2-chloropyrimidine derivatives with even more sophisticated molecular architectures. This includes the exploration of bent-core and discotic liquid crystals, which can exhibit unique and potentially useful mesophases.[1] The development of liquid crystalline polymers and oligomers containing the pyrimidine unit also holds significant promise for applications in flexible electronics and advanced functional materials.[1] As our understanding of the structure-property relationships in these materials deepens, we can expect to see the emergence of even more innovative applications for 2-chloropyrimidine derivatives in the years to come.

References

-

Taylor & Francis Online. (2024, June 6). Liquid crystalline materials containing pyrimidine rings. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]

-

RSC Publishing. (2019, July 26). Recent synthetic advances in pyridine-based thermotropic mesogens. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of Phenyl-Substituted Chloropyrimidines

An In-depth Technical Guide to the Electronic Properties of Phenyl-Substituted Chloropyrimidimes

In the landscape of modern chemistry, certain molecular scaffolds consistently emerge as foundational pillars for innovation. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is one such "privileged scaffold".[1] Its prevalence in nature as a core component of nucleobases (cytosine, thymine, uracil) underpins its fundamental role in biological systems and provides a validated starting point for therapeutic design.[1][2] When functionalized with a phenyl group and one or more chlorine atoms, the resulting phenyl-substituted chloropyrimidines become exceptionally versatile platforms. The chlorine atoms serve as reactive handles for further chemical modification, while the phenyl ring offers a site for systematic substitution to finely tune the molecule's electronic character.

This guide provides a deep dive into the electronic properties of these compounds, moving beyond a simple recitation of data to explain the causal relationships between structure, electronic behavior, and functional application. For researchers in drug discovery and materials science, a mastery of these principles is not merely academic; it is the cornerstone of rational design, enabling the creation of molecules with precisely tailored functions, from potent enzyme inhibitors to efficient organic semiconductors.[3][4] We will explore how to characterize these properties through a synergistic combination of spectroscopic, electrochemical, and computational methods, providing both the theoretical framework and the practical protocols required for confident and reproducible investigation.

Synthetic Strategies: Building the Molecular Framework

The electronic properties of a molecule are inextricably linked to its structure. Therefore, a robust and flexible synthetic approach is paramount. The synthesis of phenyl-substituted chloropyrimidines is typically a multi-step process that allows for variation at multiple positions on the scaffold.

The construction of the core pyrimidine ring is often achieved through classical condensation reactions. A widely used method is the cyclocondensation of 1,3-dicarbonyl compounds with reagents like urea, thiourea, or amidines, often under acidic conditions.[1] More modern, multicomponent reactions such as the Biginelli reaction also provide efficient routes to related scaffolds.[2][5]

Once the pyrimidine core is formed, chlorination is a key step. Reagents like phosphorus oxychloride (POCl₃) are commonly used to convert hydroxyl or oxo groups on the pyrimidine ring into chlorine atoms. These chlorines are not merely substituents; they are excellent leaving groups, activating the ring for subsequent nucleophilic aromatic substitution (SAr) reactions.[6][7] This reactivity is fundamental to the utility of these compounds as intermediates. The introduction of the phenyl group can be accomplished via various cross-coupling reactions, with Suzuki and Stille couplings being particularly prevalent.

The true power of this scaffold lies in the ability to introduce a wide array of substituents onto the phenyl ring. The choice of substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—is the primary mechanism for modulating the electronic properties of the entire molecule.[8]

Characterization of Electronic Properties: A Multipronged Approach

No single technique can fully elucidate the electronic landscape of a molecule. A robust characterization strategy integrates spectroscopic, electrochemical, and computational methods to build a self-validating and comprehensive picture.

Spectroscopic Analysis: Probing Electronic Transitions

UV-Visible (UV-Vis) and Fluorescence Spectroscopy are fundamental techniques for examining the interaction of molecules with light. UV-Vis absorption spectroscopy measures the energy required to promote electrons from ground states to excited states, primarily corresponding to π → π* and n → π* transitions in these aromatic systems. The position of the maximum absorption wavelength (λmax) is highly sensitive to the electronic structure. For instance, extending conjugation or adding electron-donating groups to the phenyl ring typically results in a bathochromic (red) shift of λmax, indicating a lower energy transition.[9]

Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited state back to the ground state. The fluorescence quantum yield—the ratio of photons emitted to photons absorbed—provides insight into the efficiency of the radiative decay pathway and is a critical parameter for applications in materials science, such as in OLEDs.[10]

-

Preparation of Stock Solution: Accurately weigh approximately 1-2 mg of the phenyl-substituted chloropyrimidine sample and dissolve it in a known volume (e.g., 10 mL) of a spectroscopic-grade solvent (e.g., chloroform, THF, or acetonitrile) to create a stock solution of known concentration (e.g., 10⁻³ M).

-

Preparation of Working Solution: Dilute the stock solution to a concentration suitable for measurement, typically in the micromolar range (e.g., 1 x 10⁻⁵ M), to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0).

-

UV-Vis Measurement:

-

Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a blank.

-

Fill a second matched quartz cuvette with the sample working solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, excite the sample at its λmax determined from the UV-Vis spectrum.

-

Record the emission spectrum, scanning from a wavelength slightly higher than the excitation wavelength to the near-IR region (e.g., if λmax is 350 nm, scan from 360 nm to 800 nm).

-

Identify the wavelength of maximum emission (λem).

-

-

Data Analysis: Report λmax (nm), molar absorption coefficient (ε, M⁻¹cm⁻¹), λem (nm), and quantum yield (ΦF), often determined relative to a known standard like quinine sulfate.

Electrochemical Analysis: Mapping Orbital Energy Levels

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of a molecule, providing direct experimental access to the energies of the frontier molecular orbitals.[11][12][13] By scanning the potential of an electrode and measuring the resulting current, one can determine the potentials at which the compound is oxidized (loses an electron) and reduced (gains an electron).

-

Oxidation Potential (Eox): Correlates to the energy of the Highest Occupied Molecular Orbital (HOMO). A less positive Eox indicates that the molecule is easier to oxidize, corresponding to a higher energy HOMO level.

-

Reduction Potential (Ered): Correlates to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A less negative Ered indicates the molecule is easier to reduce, corresponding to a lower energy LUMO level.

The difference between the onset of oxidation and reduction potentials provides an electrochemical measurement of the HOMO-LUMO gap, which can be compared with data from spectroscopy and computational modeling.[14]

-

Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Solution Preparation: Prepare a ~1 mM solution of the analyte in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

-

Degassing: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to prevent interference from oxygen reduction. Maintain an inert atmosphere over the solution during the experiment.

-

Measurement:

-

Connect the electrodes to a potentiostat.

-

Scan the potential, starting from a value where no reaction occurs, towards a potential sufficient to oxidize the compound, then reverse the scan towards a potential sufficient to reduce it, and finally return to the starting potential.

-

Record the resulting current versus potential to generate the cyclic voltammogram.

-

Perform a scan of the solvent/electrolyte system alone to establish the background potential window.

-

-

Internal Standard: For accurate measurements, add an internal standard with a known, stable redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺) at the end of the experiment and record the voltammogram again. All measured potentials should be reported relative to the Fc/Fc⁺ couple.

-

Data Analysis: Determine the half-wave potentials (E1/2) for the oxidation and reduction events. These values can be used to estimate the HOMO and LUMO energy levels using empirical equations (e.g., EHOMO ≈ -[Eox vs Fc/Fc⁺ + 4.8] eV).

Computational Modeling: The Predictive Power of DFT

Density Functional Theory (DFT) has become an indispensable tool for predicting and rationalizing the electronic properties of molecules.[15][16] By solving approximations of the Schrödinger equation, DFT calculations can provide quantitative estimates of key electronic parameters before a compound is ever synthesized.

-

HOMO and LUMO: DFT directly calculates the energies and spatial distributions of the frontier molecular orbitals. The HOMO represents the orbital from which an electron is most easily removed (electron-donating ability), while the LUMO is the orbital that most readily accepts an electron.[17][18]

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A smaller gap generally correlates with higher chemical reactivity, easier excitability, and a red-shift in the absorption spectrum.[19][20]

The true strength of DFT lies in its ability to model a series of related compounds, systematically revealing the impact of substituents. Attaching an electron-donating group (EDG) like a methoxy (-OCH₃) or amino (-NH₂) group to the phenyl ring will primarily raise the energy of the HOMO, making the molecule easier to oxidize. Conversely, an electron-withdrawing group (EWG) like a nitro (-NO₂) or cyano (-CN) group will primarily lower the energy of the LUMO, making the molecule easier to reduce.[15] Both types of substitution tend to decrease the overall HOMO-LUMO gap compared to the unsubstituted parent compound.

The following table summarizes DFT-calculated electronic properties for a series of para-substituted 2,4-diamino-5-phenyl-6-ethyl-pyrimidines, which serve as excellent analogs to demonstrate the principles applicable to chloropyrimidines. The trends observed here are broadly generalizable.

| Substituent (X) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| -N(CH₃)₂ (Strong EDG) | -4.91 | -0.80 | 4.11 |

| -NH₂ (EDG) | -5.10 | -0.87 | 4.23 |

| -OCH₃ (EDG) | -5.31 | -0.92 | 4.39 |

| -CH₃ (Weak EDG) | -5.45 | -0.99 | 4.46 |

| -H (Reference) | -5.61 | -1.05 | 4.56 |

| -Cl (Weak EWG) | -5.67 | -1.26 | 4.41 |

| -CN (EWG) | -5.92 | -1.61 | 4.31 |

| -NO₂ (Strong EWG) | -6.11 | -1.94 | 4.17 |

| Data adapted from DFT calculations at the B3LYP/6-311G(d) level of theory.[15][21] |

Applications Driven by Electronic Properties

The ability to rationally tune the electronic properties of phenyl-substituted chloropyrimidines directly translates into their widespread application in high-value fields.

-

Medicinal Chemistry: Many modern drugs, particularly kinase inhibitors used in oncology, feature a pyrimidine core.[1][3] The nitrogen atoms in the pyrimidine ring act as key hydrogen bond acceptors, anchoring the molecule within the ATP-binding site of the target enzyme.[1] The electronic nature of the substituted phenyl ring modulates the strength of these interactions and contributes to hydrophobic contacts, directly impacting binding affinity and selectivity.[22] For example, the development of potent Aurora kinase inhibitors has heavily relied on the systematic exploration of substitutions on a bisanilinopyrimidine scaffold.[3]

-

Organic Electronics: The tunable HOMO/LUMO levels of these compounds make them attractive candidates for organic electronic materials.[23] In Organic Light-Emitting Diodes (OLEDs), the HOMO and LUMO levels must be precisely aligned with the work functions of the adjacent electrode and transport layers to ensure efficient injection and transport of charge carriers (holes and electrons). Phenyl-substituted pyrimidines have been investigated as electron-transporting materials and as components of fluorescent emitters.[4][23]

Conclusion

Phenyl-substituted chloropyrimidines represent a class of compounds where structure dictates function in a clear and predictable manner. Their electronic properties are not static attributes but are dynamic features that can be rationally engineered through synthetic chemistry. By employing a cohesive strategy of spectroscopic analysis, electrochemical measurement, and computational modeling, researchers can gain a deep and actionable understanding of these molecules. This knowledge empowers the design of next-generation pharmaceuticals and advanced materials, cementing the role of this versatile scaffold as a cornerstone of molecular innovation.

References

- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025).

- Saleh, B. M. (2011). THEORETICAL STUDY OF SUBSTITUENT EFFECTS ON ELECTRONIC AND STRUCTURAL PROPERTIES OF 2, 4-DIAMINO-5-PARA-SUBSTITUTED-PHENYL-6-ETHY. Journal of the Iranian Chemical Society.

- Merugu, R., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW.

-

Németh, G., et al. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica. [Link]

-

Bavetsias, V., et al. (2016). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Massue, J., et al. UV‐vis absorption (a) and fluorescence (b) spectrum of 2,4,6‐trisubstituted pyrimidines 9, 10 in chloroform (C=2×10⁻⁵ M). ResearchGate. [Link]

-

Asif, M. (2014). A mini review of pyrimidine and fused pyrimidine marketed drugs. Austin Journal of Pharmacology and Therapeutics. [Link]

-

Wikipedia contributors. (2024). Pyrimidine. Wikipedia. [Link]

-

Ahmad, A., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research. [Link]

-

Asif, M. (2015). An overview on synthesis and biological activity of pyrimidines. ResearchGate. [Link]

-

Oziminski, W. P., et al. (2021). Electronic properties of substituents in the studied heterocycles. ResearchGate. [Link]

-

Palmer, M. H., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]

-

Lo, A. I., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. RSC Publishing. [Link]

-

Furberg, S., & Solbakk, J. (1979). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica. [Link]

-

HOMO and LUMO of the 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine molecule. ResearchGate. [Link]

-

Kubota, Y., et al. (2013). Synthesis and fluorescence properties of pyrimidine mono- and bisboron complexes. Journal of Organic Chemistry. [Link]

-

Zhang, L., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- Pyrimidine derivatives substituted with aryl- or heteroaryl-substituted phenyl group, and organic electroluminescent device including the same. (2017).

-

El-Gohary, N. S., & Shaaban, M. R. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

DFT Calculations for Corrosion Inhibition of Ferrous Alloys by Pyrazolopyrimidine Derivatives. (2014). Semantic Scholar. [Link]

-

Electrochemical Measurements: Cyclic Voltammetry. Nanoscience Instruments. [Link]

-

Experiment 18 Cyclic Voltammetry. Bard College. [Link]

-

Volyniuk, D., et al. (2022). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. Materials. [Link]

-

High throughput tight binding calculation of electronic HOMO-LUMO gaps and its prediction for natural compounds. (2024). ChemRxiv. [Link]

-

Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. [Link]

-

Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2023). YouTube. [Link]

-

Cyclic Voltammetry. Chemistry LibreTexts. [Link]

-

Al-Ostath, A. I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Chen, H., et al. (2020). Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Molecular Systems Design & Engineering. [Link]

Sources

- 1. ijsat.org [ijsat.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KR20170058625A - pyrimidine derivatives substituted with aryl- or heteroaryl-substituted phenyl group, and organic electroluminescent device including the same - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Pyrimidine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and fluorescence properties of pyrimidine mono- and bisboron complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nanoscience.com [nanoscience.com]

- 12. inlab.thu.edu.tw [inlab.thu.edu.tw]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ossila.com [ossila.com]

- 15. sid.ir [sid.ir]

- 16. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 4-(4-Butylphenyl)-2-chloropyrimidine

Abstract: The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds for pharmaceutical and materials science applications.[1] This guide provides an in-depth technical overview and actionable protocols for the coupling of 4-(4-Butylphenyl)-2-chloropyrimidine, a substrate of interest in drug discovery. We delve into the critical parameters governing reaction success, focusing on the nuanced interplay between catalyst, ligand, base, and solvent. The protocols herein are designed to be self-validating, offering researchers a robust starting point for optimization and scale-up.

The Strategic Advantage of 2-Chloropyrimidines

The pyrimidine core is a privileged scaffold in medicinal chemistry. The direct arylation of this ring system via cross-coupling is a primary strategy for generating novel molecular entities. Historically, aryl bromides and iodides were the preferred substrates due to their higher reactivity. However, the corresponding aryl chlorides offer significant advantages in terms of cost and the availability of diverse starting materials.

The primary challenge with aryl chlorides, including 2-chloropyrimidines, is the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle kinetically demanding.[2][3] Fortunately, the electron-deficient nature of the pyrimidine ring inherently activates the C-Cl bond towards oxidative addition, making it more reactive than typical benzenoid chlorides.[4] The development of sophisticated palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has rendered the coupling of these challenging substrates not only feasible but routine.[5][6][7]

Critical Parameters for a Successful Coupling Reaction

The success of the Suzuki-Miyaura coupling hinges on the rational selection of four key components. Understanding the function of each is paramount to troubleshooting and optimization.

The Palladium Catalyst System (Precursor & Ligand)

The choice of ligand is arguably the most critical factor for coupling an aryl chloride. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.

-

Bulky, Electron-Rich Phosphine Ligands: Ligands such as the dialkylbiarylphosphines (e.g., SPhos, XPhos) have proven exceptionally effective.[5] Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.[5] Their strong electron-donating ability increases the electron density on the palladium center, further promoting its insertion into the C-Cl bond.[6][8]

-

N-Heterocyclic Carbenes (NHCs): NHCs (e.g., SIPr, SIMes) are strong sigma-donors that form highly stable and active palladium complexes.[9] They are often more robust than phosphine ligands, showing greater thermal stability and resistance to oxidation.[10] Their steric hindrance can be tuned to control catalyst activity and selectivity.[9]

Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species.

The Role of the Base

The base plays a multifaceted role, but its primary function is to activate the boronic acid.[11] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then undergoes transmetalation with the palladium(II) complex.[12][13]

-

Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most commonly employed.[5][11]

-

K₃PO₄: A strong, non-nucleophilic base often used with sterically hindered substrates.

-

Cs₂CO₃: Highly effective due to its high solubility in organic solvents and the cation's ability to facilitate the reaction.

-

K₂CO₃: A milder, cost-effective option often used in aqueous solvent mixtures.

-

Solvent System Selection

The solvent must solubilize the organic substrates, the palladium complex, and, to some extent, the inorganic base. The polarity of the solvent can significantly impact the reaction rate and yield.[14]

-

Aprotic Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are widely used. They are good coordinating solvents that can stabilize the catalytic species.

-

Aromatic Solvents: Toluene is a common choice, particularly for higher temperature reactions.

-

Aqueous Mixtures: Biphasic systems, such as Toluene/Water or Dioxane/Water, are highly effective. The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[15]

Comparative Protocols for Heteroaryl Chlorides

The optimal conditions are highly substrate-dependent. The following table summarizes validated conditions for the Suzuki-Miyaura coupling of various chloropyrimidines and related N-heterocycles, providing a valuable reference for protocol development.

| Catalyst System (Pd Precursor + Ligand) | Heteroaryl Chloride | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| Pd(PPh₃)₄ (4 mol%) | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 71 | [16] |

| Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 100 | 99 | [7] |

| Pd₂(dba)₃ (1 mol%) + Ligand 1 (3 mol%) | 4-Bromobenzonitrile | 2-Pyridylboronate | KF | 1,4-Dioxane | 110 | 63 | [17] |

| PdCl₂{P(tBu)₂-(p-NMe₂Ph)}₂ (0.1 mol%) | 2-Chloropyrazine | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 100 | 99 | [6][8] |

| Pd/SIPr Precatalyst | Chloroaryl triflate | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | >95 | [9] |

Data compiled from multiple sources for illustrative purposes. Yields are highly dependent on the specific substrates and precise reaction conditions.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this cycle is crucial for rationalizing reaction outcomes and for troubleshooting.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A General Starting Point

This protocol describes a general method for the Suzuki-Miyaura coupling of 4-(4-Butylphenyl)-2-chloropyrimidine with a generic arylboronic acid. Note: This is a starting point and may require optimization for specific boronic acids. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

-

4-(4-Butylphenyl)-2-chloropyrimidine (1.0 eq)

-

Arylboronic Acid (1.2 - 1.5 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

-

Potassium Phosphate, tribasic (K₃PO₄) (2.0 - 3.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 4-(4-Butylphenyl)-2-chloropyrimidine (e.g., 100 mg, 0.405 mmol, 1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

-

Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add these solids to the reaction tube.

-

Atmosphere Exchange: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio, to achieve a substrate concentration of ~0.1 M). The mixture should be thoroughly degassed by bubbling argon through the solution for 10-15 minutes.[18]

-

Reaction: Place the sealed tube in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.[16]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (Pd(0) not formed or oxidized); Insufficiently anhydrous/degassed conditions; Poor choice of base or solvent. | Ensure proper inert atmosphere technique. Use freshly opened, high-purity reagents. Screen alternative ligands (e.g., XPhos, NHC), bases (Cs₂CO₃), and solvents (Toluene). |

| Protodeboronation | Presence of excess water or acidic impurities; Reaction temperature too high or time too long. | Use the boronic acid pinacol ester instead of the acid. Use K₃PO₄ or KF as the base.[13] Minimize reaction time and temperature. |

| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Ensure the reaction mixture is rigorously degassed before heating. |

| Formation of Phosphine Oxides | Presence of oxygen or water. | While some oxide formation is common, excessive amounts indicate poor inert atmosphere technique. Use high-purity solvents and reagents. |

References

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Synfacts.

- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). BenchChem.

- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.).

- Palladium-Catalyzed Suzuki—Miyaura Coupling with Aryl Chlorides Using a Bulky Phenanthryl N-Heterocyclic Carbene Ligand. (2005).

- Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.

- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing).

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2007).

- Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. (n.d.). Semantic Scholar.

- New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2007). Organic Chemistry Portal.

- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (2025). BenchChem.

- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001).

- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).

- N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. (2019).

- The Suzuki Reaction. (n.d.). Chem 115 Myers.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

- Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. (2025).

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]

- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

nucleophilic aromatic substitution conditions for 2-chloropyrimidines

Executive Summary

2-Chloropyrimidine is a "privileged scaffold" in medicinal chemistry, serving as the core for countless kinase inhibitors (e.g., Imatinib, Dasatinib) and antivirals. Unlike chlorobenzene, which requires forcing conditions or transition-metal catalysis (Buchwald-Hartwig) to undergo substitution, 2-chloropyrimidine is highly activated due to the electron-deficient nature of the diazine ring.

This guide provides a definitive technical framework for functionalizing 2-chloropyrimidines via Nucleophilic Aromatic Substitution (SNAr). We move beyond generic textbook conditions to provide optimized, scalable, and "green" protocols that minimize side reactions such as hydrolysis and bis-substitution.

Mechanistic Principles

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a two-step Addition-Elimination pathway.

-

Addition (Rate Determining Step): The nucleophile attacks the C2 position. The ring nitrogen atoms act as an electron sink, stabilizing the negative charge in the intermediate Meisenheimer complex.

-

Elimination: Aromatization is restored by the expulsion of the chloride ion.

Reaction Energy Profile & Kinetics

Because the formation of the Meisenheimer complex is rate-limiting, the reaction is accelerated by:

-

Polar Aprotic Solvents: Stabilize the transition state and increase nucleophile freedom.

-

Electron Withdrawing Groups (EWGs): Additional EWGs (e.g., -NO2, -CF3) at C5 dramatically increase reactivity.

-

Acid Catalysis: Protonation of a ring nitrogen can lower the LUMO energy, activating the ring for attack by weak nucleophiles (though this is less common for highly reactive 2-chloropyrimidines).

Visualization: SNAr Mechanism

Figure 1: The addition-elimination pathway. The stability of the Meisenheimer complex, facilitated by the ring nitrogens, drives the reaction forward.

Strategic Decision Making: Condition Selection

Do not default to DMF/High Heat immediately. Use this decision tree to select the optimal protocol based on your nucleophile and substrate stability.

Figure 2: Decision matrix for selecting reaction conditions.

Validated Experimental Protocols

Protocol A: Standard Thermal Amination (General Purpose)

Best for: Primary and secondary amines, non-polar substrates.

Reagents:

-

Substrate: 2-Chloropyrimidine derivative (1.0 equiv)

-

Nucleophile: Amine (1.1 – 1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)

-

Solvent: Isopropanol (iPrOH) or Ethanol (EtOH) (Concentration: 0.2 – 0.5 M)

Procedure:

-

Dissolve the 2-chloropyrimidine in iPrOH.

-

Add DIPEA followed by the amine.

-

Heat to reflux (approx. 80–85°C) for 2–6 hours. Monitor by TLC/LCMS.

-

Workup: Cool to room temperature.

-

If product precipitates: Filter and wash with cold iPrOH/water.

-

If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.[1]

-

Expert Insight: iPrOH is preferred over EtOH for higher temperature reflux if the reaction is sluggish. Avoid DMF unless absolutely necessary for solubility, as workup requires extensive water washes to remove the solvent.

Protocol B: "Green" Aqueous Amination (Surfactant-Free)

Best for: Environmental sustainability, high-throughput libraries, and avoiding organic waste.

Reagents:

-

Substrate: 2-Chloropyrimidine (1.0 equiv)

-

Nucleophile: Amine (1.1 equiv)

-

Base: Potassium Fluoride (KF) (2.0 equiv)

-

Solvent: Water (Concentration: 0.5 M)

Procedure:

-

Combine substrate, amine, and KF in water.[2]

-

Heat to reflux (100°C) for 12–17 hours.

-

Workup: The product often precipitates as a solid or oil. Extract with EtOAc or filter directly.

Why KF? KF increases the nucleophilicity of the amine via H-bond accepting interactions and aids in the formation of the transition state, often outperforming carbonate bases in aqueous media [1].

Protocol C: Microwave-Assisted Synthesis

Best for: Deactivated amines (anilines), sterically hindered nucleophiles, or rapid library generation.

Reagents:

-

Solvent: iPrOH or Water

-

Base: DIPEA (organic) or K₂CO₃ (aqueous)

Procedure:

-

Load reagents into a microwave-safe vial.

-

Irradiate at 120–150°C for 10–30 minutes .

-

Caution: 2-chloropyrimidines are thermally stable, but ensure the vessel is rated for the pressure generated by alcohol solvents at 150°C (approx 5-10 bar).

Protocol D: Etherification & Thioetherification (Alkoxides/Thiolates)

Best for: Creating C-O or C-S bonds.

Alkoxides:

-

Method: Dissolve alcohol (1.2 equiv) in anhydrous THF.

-

Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir 15 min to generate alkoxide.

-

Add 2-chloropyrimidine (1.0 equiv).

-

Warm to RT or reflux (THF: 66°C). Reaction is usually fast (<1 h).

Thiols:

-

Method: Combine Thiol (1.0 equiv) and K₂CO₃ (1.5 equiv) in DMF or Acetone.

-

Add 2-chloropyrimidine.

-

Stir at RT. Thiols are highly nucleophilic; heating is rarely required and may promote bis-substitution.

Advanced Topic: Regioselectivity in 2,4-Dichloropyrimidines

When starting with 2,4-dichloropyrimidine , regioselectivity is the primary challenge.

-

Standard Rule: Substitution occurs at C4 first.

-

Reason: The LUMO coefficient is largest at C4, making it the most electrophilic site.

-

-

Reversing Selectivity (C2 Attack):

-

Sterics: A bulky substituent at C5 can block C4, forcing C2 attack.

-

Electronic Reversal: An electron-donating group (EDG) at C6 (e.g., -OMe, -NMe2) can deactivate C4, shifting preference to C2 [2].

-

Directing Groups: 2-methylsulfonyl-4-chloropyrimidine reacts with alkoxides at C2 due to hydrogen bonding between the sulfone and the incoming nucleophile [3].[3]

-

| Substrate | Nucleophile | Major Product Position | Mechanism Note |

| 2,4-Dichloropyrimidine | Amine / Alkoxide | C4 | Electronic control (LUMO at C4) |

| 2,4-Dichloropyrimidine | Thiol | C4 | Highly selective for C4 [4] |

| 5-Nitro-2,4-dichloropyrimidine | Amine | C4 | C4 highly activated by ortho-NO2 |

| 2-MeSO₂-4-Chloropyrimidine | Alkoxide | C2 | H-bond directed delivery |

Troubleshooting & Pitfalls

-

Hydrolysis (Formation of Pyrimidinones):

-

Bis-Substitution:

-

Unreactive Anilines:

-

Fix: Switch to Acid Catalysis . Use 1.0 equiv of aqueous HCl in dioxane. The protonated pyrimidine is significantly more electrophilic. Alternatively, use Pd-catalysis (Buchwald-Hartwig) if SNAr fails completely.

-

References

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: National Institutes of Health (PMC) / Chem. Eur. J. URL:[Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec / QM Magic Class Chapter 29 URL:[Link]

-

Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Source: WuXi AppTec / QM Magic Class Chapter 48 URL:[Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Source: National Institutes of Health (PMC) / J Am Chem Soc. URL:[Link]

-

Nucleophilic aromatic substitution reactions of chloropyrimidines. Source: ResearchGate / Synthesis and PI3 Kinase Inhibition URL:[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. wuxibiology.com [wuxibiology.com]

- 8. wuxibiology.com [wuxibiology.com]

- 9. CN104387328A - Method of preparing 2-chloropyrimidine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

step-by-step functionalization of the 2-chloro position in pyrimidines

Application Note: Precision Functionalization of the Pyrimidine 2-Chloro Position

, Suzuki-Miyaura, and Buchwald-Hartwig Couplings on 2-ChloropyrimidinesAbstract & Mechanistic Introduction

The 2-chloropyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the core for countless kinase inhibitors (e.g., Imatinib analogs) and nucleotide mimetics. However, functionalizing the C2 position presents a unique "electronic paradox" compared to the C4/C6 positions.

While the C2 carbon is highly electron-deficient due to the inductive withdrawal of two adjacent nitrogen atoms, it is often less reactive toward Nucleophilic Aromatic Substitution (

This guide provides three validated workflows to navigate these electronic nuances.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate and nucleophile. The choice between thermal

Figure 1: Decision tree for selecting the optimal functionalization pathway.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best For: Aliphatic amines (primary/secondary), alkoxides, and thiols. Mechanism: Addition-Elimination via Meisenheimer complex.

Expert Insight: Unlike 4-chloropyrimidine, which reacts at room temperature, 2-chloropyrimidine typically requires heat (80–120°C) or microwave irradiation. If the pyrimidine is electron-rich (e.g., has an amino group at C4), the C2 position becomes deactivated, necessitating higher temperatures or a switch to Pd-catalysis.

Standard Operating Procedure

-

Stoichiometry: Dissolve 2-chloropyrimidine (1.0 equiv) in solvent.

-

Base Addition: Add DIPEA (2.5 equiv) or

(3.0 equiv).-

Note: Inorganic bases (

) require polar solvents like DMF/DMSO. Organic bases (DIPEA) allow for n-BuOH or Dioxane.

-

-

Nucleophile: Add amine (1.2 equiv).

-

Reaction: Heat to 90°C for 4–12 hours.

-

Microwave Option: 120°C for 20 minutes (high pressure vial).

-

-

Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/DMSO), dry over

.

Optimization Table: Solvent & Base Effects

| Condition Set | Solvent | Base | Temp | Application |

| Standard | n-BuOH | DIPEA | 100°C | Robust for most aliphatic amines. |

| Polar | DMF or DMSO | 80°C | Best for acid-sensitive substrates or salt forms of amines. | |

| Low Temp | THF | NaH | 0°C | Strictly for Alkoxides/Alcohols. Generates strong nucleophile in situ. |

Protocol B: Suzuki-Miyaura Cross-Coupling

Best For: Creating C-C bonds (Aryl, Heteroaryl, Alkenyl).[1]

Mechanism: Pd(0) Oxidative Addition

Expert Insight:

2-Chloropyrimidines are excellent electrophiles for Suzuki coupling. The oxidative addition into the C2-Cl bond is rapid. However, hydrolysis of the C2-Cl to the pyrimidinone (tautomer of 2-hydroxypyrimidine) is a major side reaction in aqueous basic media. To prevent this, use minimal water or anhydrous bases (e.g.,

Standard Operating Procedure

-

Degassing: Sparge solvent (1,4-Dioxane/Water 4:1) with Nitrogen for 15 mins.

-

Catalyst Loading: Add 2-chloropyrimidine (1.0 equiv), Boronic Acid (1.3 equiv), and

(2.5 equiv). -

Catalyst: Add

(5 mol%) or-

Why

? It is robust and resists dehalogenation side reactions.

-

-

Reaction: Heat to 90°C under

for 2–6 hours. -

Purification: Filter through Celite (removes Pd black), concentrate, and flash chromatography.

Figure 2: Workflow for Suzuki-Miyaura coupling minimizing hydrolysis risk.

Protocol C: Buchwald-Hartwig Amination

Best For: Anilines, Amides, and Sterically Hindered Amines (where

Expert Insight:

When

Standard Operating Procedure

-

Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.

-

Reagents: Add 2-chloropyrimidine (1.0 equiv), Amine (1.2 equiv), and

(2.0 equiv) or NaOtBu (1.4 equiv).-

Warning: NaOtBu is strong; ensure your substrate tolerates it. If not, use

.

-

-

Catalytic System: Add

(2 mol%) and Xantphos (4 mol%).-

Alternative: BrettPhos Pd G3 precatalyst (excellent for very weak nucleophiles).

-

-

Solvent: Add anhydrous 1,4-Dioxane or Toluene.

-

Reaction: Heat to 100°C for 12–18 hours.

-

Workup: Filter through Celite, wash with DCM, concentrate.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Hydrolysis (OH product) | Water in solvent + high temp + base. | Switch to anhydrous conditions (Protocol C conditions) or use KF/Alumina as base. |

| No Reaction ( | Nucleophile too weak or C2 deactivated. | Switch to Protocol C (Buchwald) or increase temp to 140°C in Microwave. |

| Regio-scrambling | Substrate has halogens at C2 and C4. | Rule of Thumb: C4 reacts first in |

| Protodehalogenation | Pd-catalyzed reduction of Cl to H. | Switch solvent from alcoholic/DMF to Toluene. Increase substrate concentration. |

References

-

Regioselectivity of 2,4-Dichloropyrimidines

-

Wuxi AppTec Chemistry Service.[4] "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."

-

-

Suzuki Coupling Optimization

- BenchChem Protocols. "General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridine/Pyrimidine."

-

Buchwald-Hartwig Ligand Selection

-

Organic Chemistry Portal.[5] "Buchwald-Hartwig Cross Coupling Reaction - Ligand Effects."

-

-

Inverting Selectivity (C2 vs C4)

- National Institutes of Health (PMC). "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines."

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Butylphenyl)-2-chloropyrimidine

[1]

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 4-(4-Butylphenyl)-2-chloropyrimidine Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling (Regioselective)[1]

Introduction: The Regioselectivity Challenge

Welcome to the Technical Support Center. You are likely experiencing difficulty with the synthesis of 4-(4-butylphenyl)-2-chloropyrimidine . This molecule is a critical intermediate, often used in liquid crystal mesogens and pharmaceutical scaffolds.

The core challenge in this synthesis is regioselectivity . The starting material, 2,4-dichloropyrimidine, has two electrophilic sites.[1] While the C4 position is electronically more activated towards oxidative addition than the C2 position, the energy difference is not infinite. Poor control over reaction parameters leads to three common failure modes:

-

Bis-coupling: Formation of 2,4-bis(4-butylphenyl)pyrimidine.[1]

-

Incomplete Conversion: Stalled reaction with remaining starting material.[1]

-

Hydrolysis: Loss of the C2-chloride to form the pyrimidinone (2-hydroxy) derivative.

This guide provides a self-validating logic to navigate these issues.

Module 1: Reaction Optimization (The Suzuki Coupling)

Q1: Why am I getting significant amounts of the 2,4-disubstituted (bis) byproduct?

Diagnosis: You have lost kinetic control.[1] While C4 is more reactive, once the mono-product is formed, it is still an aryl chloride capable of undergoing a second coupling if the local concentration of boronic acid is high or the temperature is excessive.

Corrective Actions:

-

Stoichiometry Control: Do not use an excess of boronic acid. Use exactly 0.95 to 1.0 equivalents relative to the pyrimidine. It is better to have unreacted 2,4-dichloropyrimidine (which is easy to remove via sublimation or column) than the bis-product (which is difficult to separate).[1]

-

Temperature Ceiling: The C4-coupling often proceeds at room temperature to 60°C .[1] The C2-coupling typically requires temperatures >80°C. If you are refluxing in toluene/water (approx. 90-100°C) from the start, you are accelerating the side reaction.

-

Protocol Adjustment: Run the reaction at 40–50°C. Only increase if TLC shows no progress after 4 hours.

-

-

Reverse Addition: Add the boronic acid solution slowly to the catalyst/pyrimidine mixture. This keeps the instantaneous concentration of boronic acid low.

Q2: The reaction stalls at 60% conversion. Should I add more catalyst?

Diagnosis: Before adding catalyst, check for oxygen poisoning .[1] Pyrimidine couplings are sensitive.[1][2] If the reaction mixture turns black (precipitated Pd black) early, your catalyst is dead.

Corrective Actions:

-

Degassing is Critical: Sparging with argon for 10 minutes is often insufficient for scale-up.[1] Use the Freeze-Pump-Thaw method (3 cycles) for the solvent system before adding the catalyst.

-

Ligand Switch: If using

and conversion is poor, the oxidative addition into the electron-deficient pyrimidine might be sluggish. Switch to a catalyst with a bulky, electron-rich ligand like

Q3: Which solvent system maximizes C4-selectivity?

Recommendation:

Avoid pure polar aprotic solvents (like DMF) if possible, as they can accelerate non-selective

-

Gold Standard: DME (Dimethoxyethane) / Water (2:1) or Toluene / Ethanol / Water (4:1:1) .[1]

-

Why: The biphasic nature (or aqueous mix) allows for the use of inorganic bases like

, which are milder than alkoxides, reducing the risk of base-mediated hydrolysis of the chloride.

Module 2: Work-up & Purification

Q4: I see a new spot on TLC that doesn't move (baseline). Is it my product?

Diagnosis:

This is likely 2-hydroxy-4-(4-butylphenyl)pyrimidine , resulting from the hydrolysis of your C2-chloride.[1] The C2 position is flanked by two nitrogen atoms, making it highly susceptible to nucleophilic attack by hydroxide ions (

Corrective Actions:

-

Quench Rapidly: Do not let the reaction stir overnight once complete.

-